

An In-Depth Technical Guide to the Boiling Point of Isopropyl 2-Bromobutanoate

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Compound of Interest

Compound Name: *Isopropyl 2-bromobutanoate*

CAS No.: 6291-98-1

Cat. No.: B14116792

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Abstract: This technical guide provides a comprehensive examination of the boiling point of **isopropyl 2-bromobutanoate** (PubChem CID: 222314), a halogenated ester of significant interest in organic synthesis.^[1] While experimentally determined data for this specific compound is not readily available in the surveyed literature, this document synthesizes theoretical principles, predictive modeling data, and comparative analysis with closely related analogs to establish a scientifically grounded understanding of its expected boiling point. This guide details the fundamental physicochemical factors governing volatility, outlines robust experimental protocols for empirical determination, and discusses the synthesis and purification methodologies crucial for obtaining accurate physical constants. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's properties.

Section 1: Introduction to Isopropyl 2-Bromobutanoate

Isopropyl 2-bromobutanoate is an organic molecule featuring a four-carbon butyrate backbone, an ester linkage to an isopropyl group, and a bromine atom at the alpha-position (carbon-2). Its chemical formula is $C_7H_{13}BrO_2$. As an α -bromo ester, it is a valuable synthetic intermediate, particularly in reactions involving nucleophilic substitution at the alpha-carbon or in the formation of enolates for carbon-carbon bond formation. The boiling point is a critical physical property that dictates the conditions required for its purification via distillation, influences its handling and storage, and is a key parameter in its identification and characterization.

Section 2: Theoretical Principles Governing Boiling Points

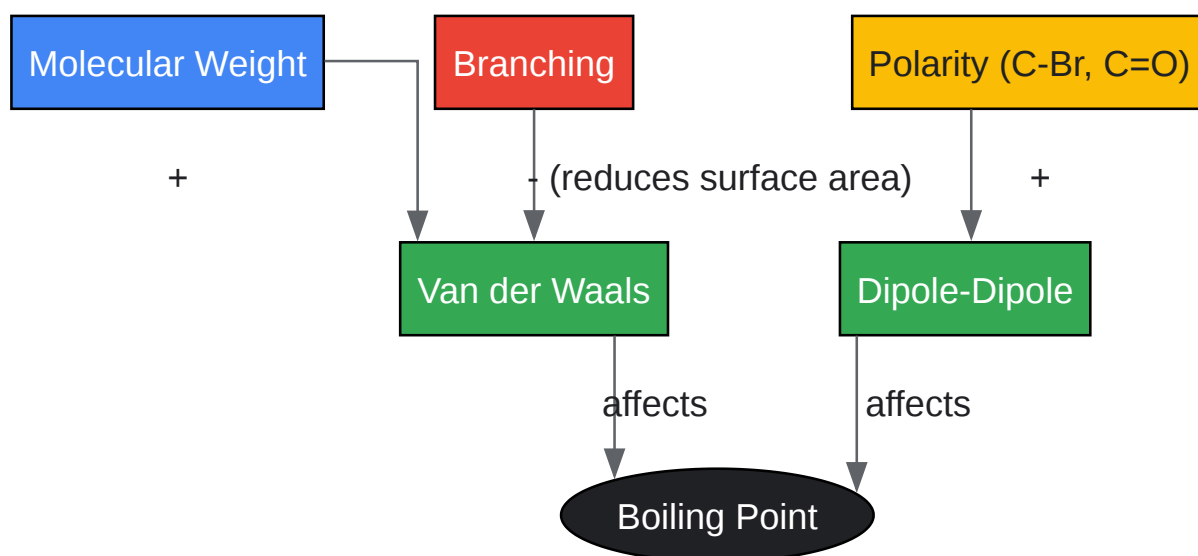
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is a direct reflection of the strength of intermolecular forces (IMFs) holding the molecules together in a liquid state. For **isopropyl 2-bromobutanoate**, the key IMFs are:

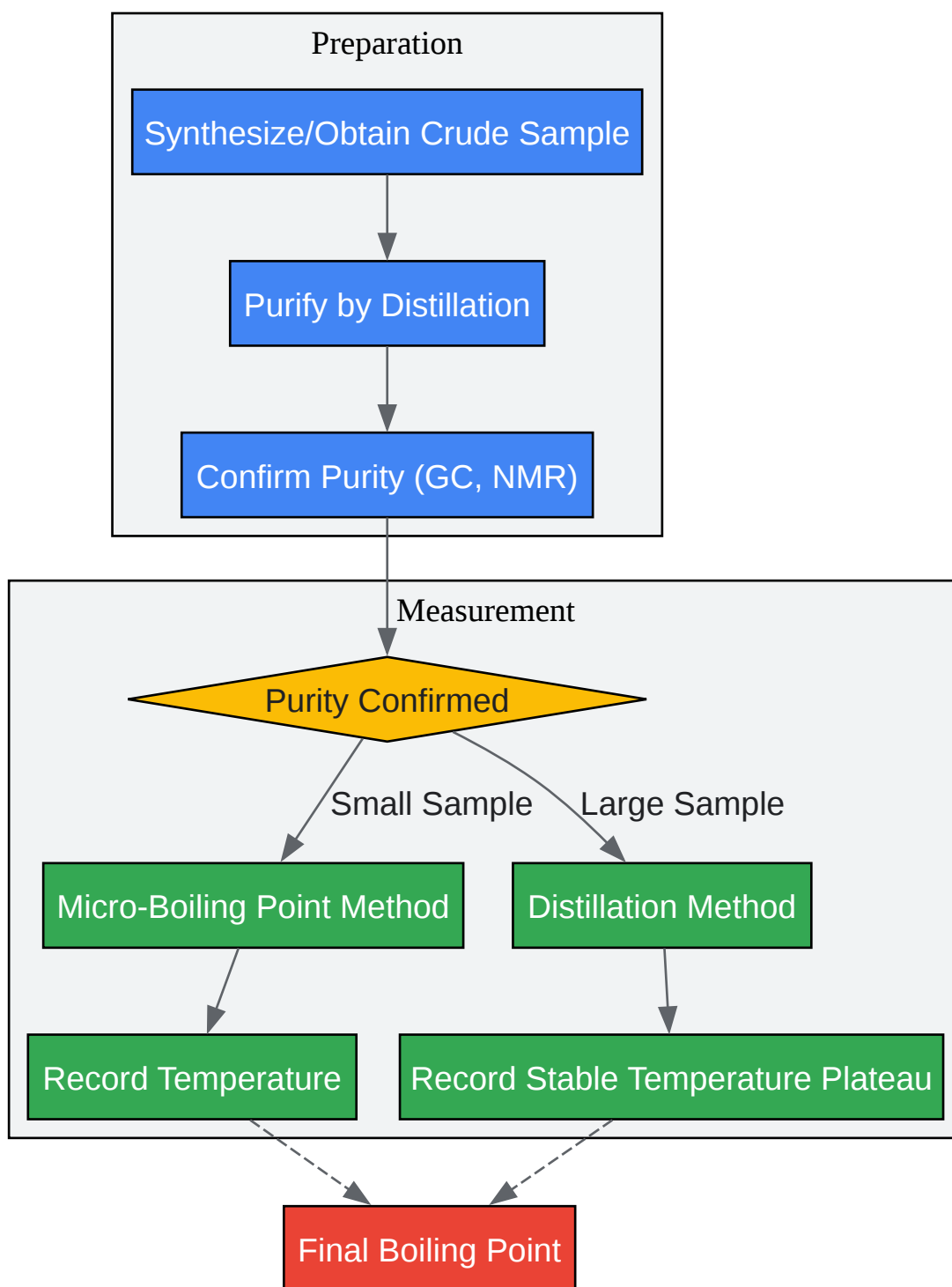
- **Van der Waals Forces (London Dispersion Forces):** These are temporary attractive forces resulting from transient fluctuations in electron distribution. Their strength increases with the number of electrons and the surface area of the molecule. As alkyl chains get longer or larger halogens are introduced, dispersion forces become more significant, leading to higher boiling points.^[2]
- **Dipole-Dipole Interactions:** The carbon-bromine (C-Br) and carbon-oxygen (C=O, C-O) bonds in the molecule are polar, creating a permanent molecular dipole. The attraction between the positive end of one molecule and the negative end of another is a stronger interaction than dispersion forces, contributing to a higher boiling point compared to nonpolar analogs of similar size.^[3]

Several structural features of **isopropyl 2-bromobutanoate** directly influence these forces:

- **Molecular Weight:** The presence of a relatively heavy bromine atom significantly increases the molar mass, enhancing London dispersion forces and raising the boiling point compared to its non-brominated counterpart, isopropyl butanoate. For a given alkyl group, the boiling point of alkyl halides increases in the order $R-Cl < R-Br < R-I$.^{[4][5]}

- Chain Length and Branching: Boiling points generally increase with the length of the carbon chain due to increased surface area for van der Waals interactions.[2] However, branching tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight. Branching creates a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[2]
- Ester Functional Group: The polar ester group contributes to the overall dipole moment of the molecule, leading to dipole-dipole interactions that elevate the boiling point above that of a comparable alkyl halide or alkane.





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Sources

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